Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d][1,3]dithiol-2-yltriphenylphosphoniumtetrafluoroborate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzo[d][1,3]dithiol moiety linked to a triphenylphosphonium group, with tetrafluoroborate as the counterion. The presence of both sulfur and phosphorus atoms in its structure contributes to its distinctive reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of palladium-catalyzed cross-coupling reactions to form the C-S bonds, followed by the addition of triphenylphosphine and tetrafluoroboric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of less harmful reagents, such as scandium(III) triflate instead of traditional Lewis acids, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dithiol-2-yltriphenylphosphoniumtetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiol moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Benzo[d][1,3]dithiol-2-yltriphenylphosphoniumtetrafluoroborate has several scientific research applications:
Mechanism of Action
The mechanism by which Benzo[d][1,3]dithiol-2-yltriphenylphosphoniumtetrafluoroborate exerts its effects involves the interaction of its sulfur and phosphorus atoms with various molecular targets. The dithiol moiety can participate in redox reactions, while the triphenylphosphonium group can facilitate the formation of stable radicals. These interactions can affect molecular pathways related to electron transfer and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-d;4,5-d′]bis[1,3]dithioles: Similar in structure but without the triphenylphosphonium group.
1,2-Dithiole-3-thiones: Known for their pharmacological activities, including antitumor and antioxidant properties.
1,2-Dithiolanes: Used in the synthesis of functional materials and have similar sulfur-containing rings.
Uniqueness
Benzo[d][1,3]dithiol-2-yltriphenylphosphoniumtetrafluoroborate is unique due to the presence of both the benzo[d][1,3]dithiol and triphenylphosphonium groups, which confer distinct reactivity and stability. This combination makes it particularly useful in applications requiring stable radicals and specific electronic properties .
Properties
CAS No. |
62217-34-9 |
---|---|
Molecular Formula |
C25H20BF4PS2 |
Molecular Weight |
502.3 g/mol |
IUPAC Name |
1,3-benzodithiol-2-yl(triphenyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C25H20PS2.BF4/c1-4-12-20(13-5-1)26(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-27-23-18-10-11-19-24(23)28-25;2-1(3,4)5/h1-19,25H;/q+1;-1 |
InChI Key |
KHYBVAYYVWUOAN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](C2SC3=CC=CC=C3S2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.